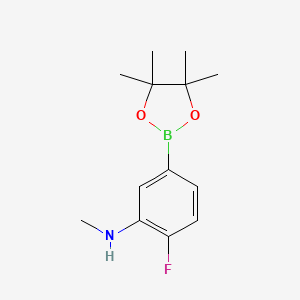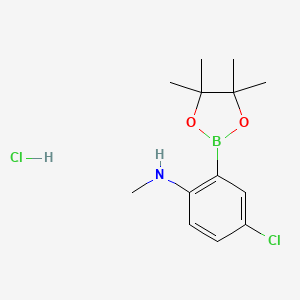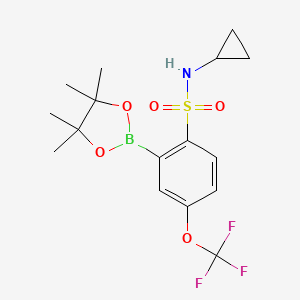![molecular formula C16H20BNO3 B7958390 3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B7958390.png)
3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is a complex organic compound featuring a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile typically involves multiple steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under dehydrating conditions.
Aryl Coupling: The aryl group is introduced through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with the dioxaborolane compound in the presence of a palladium catalyst and a base.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ (Potassium permanganate).
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminum hydride).
Substitution: NaCN (Sodium cyanide), KCN (Potassium cyanide), NH₃ (Ammonia).
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Amides, amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in the formation of boron-based compounds, which are important in various catalytic processes.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to form stable complexes with biomolecules, making them useful in drug design and delivery systems.
Industry
In materials science, this compound can be used in the development of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile involves its interaction with molecular targets through its boron and nitrile groups. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, while the nitrile group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-Oxo-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows for a broader range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11(19)14(10-18)12-7-6-8-13(9-12)17-20-15(2,3)16(4,5)21-17/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVOMJYYHMVINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7958349.png)


![Ethyl 2,2-difluoro-2-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B7958372.png)
![1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B7958383.png)


